Trimethoxy(octyl)silane

Catalog No.
S773736
CAS No.
3069-40-7
M.F
C11H26O3Si
M. Wt
234.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoxy(octyl)silane

CAS Number

3069-40-7

Product Name

Trimethoxy(octyl)silane

IUPAC Name

trimethoxy(octyl)silane

Molecular Formula

C11H26O3Si

Molecular Weight

234.41 g/mol

InChI

InChI=1S/C11H26O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5-11H2,1-4H3

InChI Key

NMEPHPOFYLLFTK-UHFFFAOYSA-N

SMILES

CCCCCCCC[Si](OC)(OC)OC

Canonical SMILES

CCCCCCCC[Si](OC)(OC)OC

Surface Modification

Trimethoxy(octyl)silane is widely employed for surface modification due to its bifunctionality. It contains an octyl group (C8H17) that imparts hydrophobicity (water repellency) and three methoxy groups (OCH3) that readily undergo hydrolysis (reaction with water) to form silanol groups (Si-OH). These silanol groups can then condense with various substrates, forming siloxane (Si-O-Si) bonds, thereby modifying the surface properties.

This surface modification strategy finds applications in diverse research areas:

  • Hydrophobic coatings: Trimethoxy(octyl)silane can be used to create water-repellent coatings on glass, metals, and ceramics, enhancing their resistance to corrosion and improving their self-cleaning properties .
  • Adhesion promotion: By modifying the surface chemistry, trimethoxy(octyl)silane can improve the adhesion between dissimilar materials, such as polymers and inorganic substrates, which is crucial for composite materials development .
  • Biomedical applications: Surface modification with trimethoxy(octyl)silane can enhance the biocompatibility of implants and medical devices by reducing protein adsorption and improving their blood compatibility .

Coupling Agent

Trimethoxy(octyl)silane acts as a coupling agent, facilitating the formation of strong bonds between inorganic materials (like glass or metal oxides) and organic materials (like polymers or resins). This property is advantageous in various research fields:

  • Composites: Trimethoxy(octyl)silane can improve the mechanical properties of composites by enhancing the interfacial adhesion between the organic matrix and the inorganic fillers, leading to stronger and more durable materials .
  • Filler modification: Modifying inorganic fillers with trimethoxy(octyl)silane can improve their compatibility with organic polymers, leading to more homogeneous and well-dispersed composites with enhanced properties .

Synthesis of Functional Materials

Trimethoxy(octyl)silane can serve as a building block for the synthesis of various functional materials:

  • Self-assembled monolayers (SAMs): SAMs are ordered assemblies of molecules on a substrate. Trimethoxy(octyl)silane can be used to create SAMs with tailored properties, such as controlled hydrophobicity or specific functionalities, for applications in sensors, electronics, and biomaterials .
  • Sol-gel processing: This technique involves the formation of a colloidal suspension (sol) that transforms into a gel network. Trimethoxy(octyl)silane can be used as a precursor in sol-gel processes to synthesize silica-based materials with controlled properties, such as porosity and surface functionality, for applications in catalysis, drug delivery, and optics .

Trimethoxy(octyl)silane is an organosilicon compound characterized by the presence of a trimethoxy group attached to an octyl chain. Its chemical formula is C11H26O3SiC_{11}H_{26}O_3Si, and it is commonly used as a silane coupling agent in various applications, particularly in enhancing the adhesion properties of materials. The compound has a molecular weight of 218.42 g/mol and is known for its hydrophobic characteristics due to the long octyl chain, which contributes to its effectiveness in modifying surfaces.

Involving trimethoxy(octyl)silane include hydrolysis and condensation. Upon exposure to moisture, trimethoxy(octyl)silane undergoes hydrolysis, resulting in the formation of silanol groups. This process can be represented as follows:

R Si OR 3+H2OR Si OH 3+3R OH\text{R Si OR }_3+\text{H}_2\text{O}\rightarrow \text{R Si OH }_3+3\text{R OH}

Where RR is the octyl group and RR' represents the methoxy groups. The resulting silanol can further condense with other silanol groups or with itself to form siloxane bonds, leading to polymeric structures.

Trimethoxy(octyl)silane can be synthesized through several methods:

  • Reaction of Octylchlorosilane with Methanol: This method involves reacting n-octylchlorosilane with methanol in the presence of a base.
    n OctylClSi OMe 3+BaseTrimethoxy octyl silane+by products\text{n OctylClSi OMe }_3+\text{Base}\rightarrow \text{Trimethoxy octyl silane}+\text{by products}
  • Hydrolysis of n-Octyltriethoxysilane: This involves hydrolyzing n-octyltriethoxysilane under controlled conditions to yield trimethoxy(octyl)silane.
  • Direct Alkoxysilylation: This method employs direct alkoxysilylation of octanol with silicon alkoxide.

Trimethoxy(octyl)silane has diverse applications across various industries:

  • Adhesives and Sealants: It enhances adhesion properties in adhesives.
  • Coatings: Used in surface treatments to improve water repellency and durability.
  • Nanotechnology: Functions as a surface modifier for nanoparticles, improving their hydrophobicity.
  • Biomedical

Interaction studies involving trimethoxy(octyl)silane focus on its compatibility with various substrates and its impact on surface properties. For instance, studies have shown that functionalizing nanoparticles with this silane alters their hydrophobicity significantly, which can affect their behavior in biological environments and enhance their applicability in drug delivery systems .

Several compounds exhibit similar properties or structures to trimethoxy(octyl)silane. Here are some notable examples:

Compound NameChemical FormulaKey Features
TriethoxyoctylsilaneC11H24O3SiC_{11}H_{24}O_3SiContains ethoxy groups; more hydrophilic than trimethoxy variant.
OctyltriethoxysilaneC11H24O4SiC_{11}H_{24}O_4SiSimilar functionality; used for similar applications but with different reactivity profiles.
OctadecyltrichlorosilaneC18H37Cl3SiC_{18}H_{37}Cl_3SiLonger alkyl chain; used for surface modification but more reactive due to chlorine atoms.

Uniqueness of Trimethoxy(octyl)silane

Trimethoxy(octyl)silane stands out due to its balance between hydrophobicity and reactivity. The presence of three methoxy groups allows for easier hydrolysis compared to triethoxyoctylsilane, making it more suitable for applications requiring rapid surface modification. Its unique structure enables it to effectively enhance adhesion while maintaining desirable hydrophobic characteristics.

Physical Description

Liquid

UNII

FZ07E4LW2M

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 18 of 104 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 86 of 104 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H331 (60.47%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (31.4%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3069-40-7

Wikipedia

Trimethoxycaprylylsilane

Use Classification

Cosmetics -> Binding; Smoothing

General Manufacturing Information

Construction
Custom compounding of purchased resin
Paint and coating manufacturing
Printing and related support activities
Silane, trimethoxyoctyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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